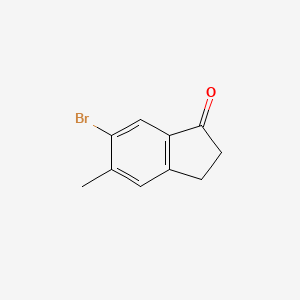

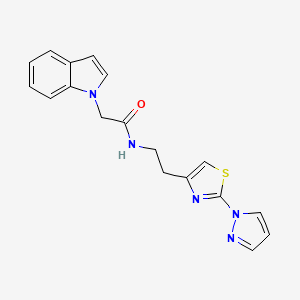

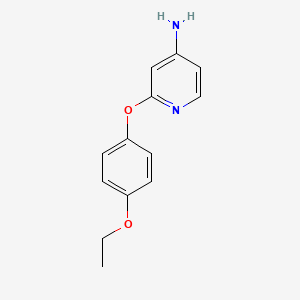

![molecular formula C9H19NO4S B2556681 2-[(Butylsulfonyl)amino]-3-methylbutanoic acid CAS No. 75228-50-1](/img/structure/B2556681.png)

2-[(Butylsulfonyl)amino]-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Butylsulfonyl)amino]-3-methylbutanoic acid, also known as BSMBA, is a compound that belongs to the category of amino acids. It has a molecular formula of C9H19NO4S and a molecular weight of 237.32 .

Physical And Chemical Properties Analysis

Amino acids, including this compound, are generally colorless, crystalline solids . They have a high melting point, usually greater than 200°C . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature . Amino acids are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Applications De Recherche Scientifique

Antibody Generation and ELISA Development

The generation of broad specificity antibodies for sulfonamide antibiotics, including compounds related to "2-[(Butylsulfonyl)amino]-3-methylbutanoic acid", has been instrumental in developing highly sensitive ELISA for analyzing milk samples. This approach leverages immunoreagents designed to detect a wide range of sulfonamide antibiotic congeners, demonstrating the utility of such compounds in enhancing food safety and compliance with regulatory standards (Adrián et al., 2009).

Synthesis and Chemical Modifications

Research has also focused on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, highlighting the relevance of "this compound" in synthesizing enantiomerically pure compounds. Such methodologies contribute to the broader field of organic synthesis, enabling the production of structurally complex and stereochemically defined molecules for further scientific exploration (Estermann & Seebach, 1988).

Enzyme Inhibition Studies

Another significant application is in the study of enzyme inhibitors, where derivatives related to "this compound" have been explored for their potential to inhibit specific biological processes. For instance, buthionine sulfoximine, a closely related compound, is a potent inhibitor of glutathione synthesis, demonstrating the critical role these molecules can play in understanding and modulating biochemical pathways (Griffith & Meister, 1979).

Propriétés

IUPAC Name |

2-(butylsulfonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-4-5-6-15(13,14)10-8(7(2)3)9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELFOKTBJWHPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

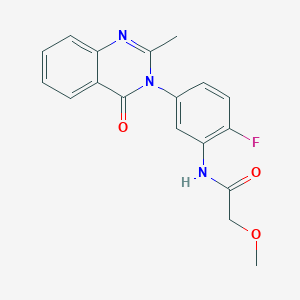

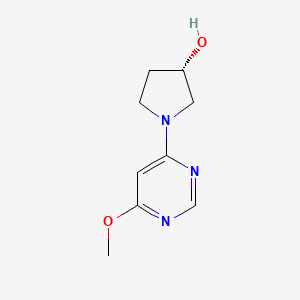

![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)

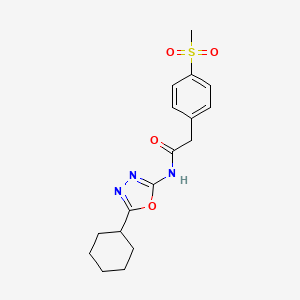

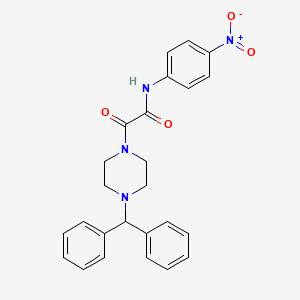

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

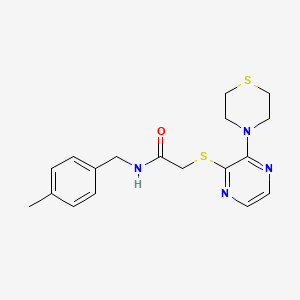

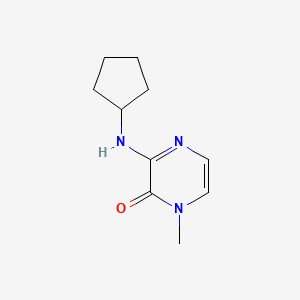

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)